molecular formula C24H40N2O3S B13765271 1H-Benzimidazolesulfonic acid, 2-heptadecyl- CAS No. 68228-08-0

1H-Benzimidazolesulfonic acid, 2-heptadecyl-

Cat. No.: B13765271
CAS No.: 68228-08-0
M. Wt: 436.7 g/mol
InChI Key: IYPGVIQTKUUMCD-UHFFFAOYSA-N
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Description

1H-Benzimidazolesulfonic acid, 2-heptadecyl- is a chemical compound with the molecular formula C24H40N2O3S and a molecular weight of 436.7 g/mol. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a long heptadecyl chain attached to the benzimidazole ring, along with a sulfonic acid group. This unique structure imparts specific chemical and physical properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Heptadecyl Chain: The heptadecyl chain is introduced through alkylation reactions, where the benzimidazole core is reacted with heptadecyl halides in the presence of a base.

Industrial Production Methods

Industrial production of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The final product is purified through techniques like recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolesulfonic acid, 2-heptadecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, where electrophilic or nucleophilic reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

1H-Benzimidazolesulfonic acid, 2-heptadecyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activities.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1H-Benzimidazolesulfonic acid, 2-heptadecyl- can be compared with other similar compounds, such as:

    1H-Benzimidazolesulfonic acid, 2-octadecyl-: Similar structure but with an octadecyl chain instead of a heptadecyl chain.

    1H-Benzimidazolesulfonic acid, 2-hexadecyl-: Similar structure but with a hexadecyl chain.

    1H-Benzimidazolesulfonic acid, 2-dodecyl-: Similar structure but with a dodecyl chain.

The uniqueness of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- lies in its specific chain length and the resulting physicochemical properties, which can influence its reactivity and applications.

Properties

CAS No.

68228-08-0

Molecular Formula

C24H40N2O3S

Molecular Weight

436.7 g/mol

IUPAC Name

2-heptadecyl-1H-benzimidazole-4-sulfonic acid

InChI

InChI=1S/C24H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-21-18-17-19-22(24(21)26-23)30(27,28)29/h17-19H,2-16,20H2,1H3,(H,25,26)(H,27,28,29)

InChI Key

IYPGVIQTKUUMCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC2=C(N1)C=CC=C2S(=O)(=O)O

Origin of Product

United States

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